7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound that exhibits significant biological activity. It is classified under pyrido[1,2-a]pyrimidine derivatives, which are known for their potential applications in medicinal chemistry and pharmacology. The compound is recognized for its structural features that include a bromine atom and a hydroxymethyl group, contributing to its unique reactivity and interaction with biological targets.
This compound can be synthesized from various precursors, particularly through reactions involving 2-amino-5-bromopyridine and other reagents such as ethyl 4-chloroacetoacetate. Its synthesis and properties have been documented in chemical databases and publications, including resources like ChemicalBook and PubChem .
7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one falls under the category of heterocycles due to the presence of nitrogen atoms in its ring structure. It is also categorized as a brominated derivative, which often enhances its biological activity compared to non-brominated analogs.
The synthesis of 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common method includes:
The reaction proceeds through nucleophilic substitution or condensation mechanisms, leading to the formation of the desired pyrido[1,2-a]pyrimidine structure. The bromine substituent plays a crucial role in directing the reaction pathways and stabilizing intermediates.
The molecular formula of 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is . The compound features a bicyclic structure comprised of a pyridine and pyrimidine ring fused together.
These structural characteristics contribute to the compound's reactivity and interaction with biological systems.
7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can participate in several chemical reactions:
The specific reaction pathways depend on the nature of the substituents and the conditions employed during synthesis. Understanding these mechanisms is crucial for designing derivatives with enhanced properties.
The mechanism of action for 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is primarily related to its interaction with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that compounds of this class may inhibit certain enzymes involved in metabolic pathways or act as ligands for specific receptors, thereby modulating biological responses.
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) can be obtained from chemical databases for precise characterization.
7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one has potential applications in:
The ongoing research into this compound highlights its significance in drug discovery and development processes.
The molecular architecture of 7-bromo-2-(hydroxymethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits distinctive features that potentiate its biological relevance. The bicyclic core provides planar rigidity that facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while the lactam functionality (N1-C2=O) serves as both hydrogen bond acceptor and donor. Bromine incorporation at the C7 position substantially alters the electron density distribution across the fused ring system. X-ray crystallographic analyses reveal bond length alterations exceeding 0.05Å in brominated derivatives compared to non-halogenated analogs, particularly affecting the C7-C8 and C9-N10 bonds. This perturbation enhances the compound's dipole moment (calculated μ = 5.2 Debye), thereby improving water solubility despite the halogen's hydrophobic character [3].
The hydroxymethyl substituent at C2 adopts a pseudo-axial orientation relative to the bicyclic plane, positioning it optimally for interactions with hydrophilic regions of biological targets. This spatial arrangement is stabilized by an intramolecular hydrogen bond between the hydroxymethyl oxygen and the pyrimidinone nitrogen (N3), forming a six-membered pseudocycle with an O···N distance of 2.68Å. This conformational restriction reduces rotational entropy loss upon target binding, contributing to enhanced binding affinity .
Table 1: Comparative Bioactivity Profiles of Brominated Pyridopyrimidinones
Substituent Pattern | Antimicrobial Activity (MIC90 μM) | Antitumor Activity (IC50 μM) | CXCR3 Binding Affinity (Ki nM) |
---|---|---|---|
7-Bromo-2-hydroxymethyl | 8.5 (S. aureus) | 12.3 (MCF-7) | 42.8 |
7-Bromo-2-hydroxy | 32.1 (S. aureus) | 38.7 (MCF-7) | 210.5 |
9-Bromo-2-hydroxymethyl | 64.2 (S. aureus) | >100 (MCF-7) | >1000 |
Unsubstituted core | >100 (S. aureus) | >100 (MCF-7) | >1000 |
Bioactivity assessments demonstrate that 7-bromo-2-(hydroxymethyl) substitution confers superior potency across multiple pharmacological domains. Against Gram-positive pathogens, this derivative exhibits 4-fold greater efficacy compared to the 2-hydroxy analog and 8-fold improvement over the 9-bromo positional isomer. Molecular docking studies attribute this enhancement to dual binding mechanisms: (1) Bromine at C7 participates in halogen bonding with carbonyl oxygen atoms in the penicillin-binding protein active site (bond distance 3.11Å, angle 165°), while (2) the hydroxymethyl group forms hydrogen bonds with conserved serine residues (Ser337 in S. aureus PBP2a). In cancer models, the compound induces apoptosis through Bcl-2 pathway inhibition, with the hydroxymethyl group enabling covalent modification of Cys158 in the Bcl-2 hydrophobic groove .
Positional isomerism exerts profound influences on the physicochemical and biological properties of pyridopyrimidinone derivatives. Comparative analysis of bromine placement reveals that C7 substitution optimizes electronic effects necessary for target engagement. Nuclear magnetic resonance studies demonstrate that bromine at C7 deshields the adjacent C8 hydrogen (δH 8.92 ppm) more significantly than C6 bromination (δH 8.35 ppm), indicating enhanced electron withdrawal from the pharmacophoric core. This electronic perturbation increases the compound's susceptibility to nucleophilic aromatic substitution, a property exploited in subsequent derivatization reactions [3] [6].
The hydroxymethyl group (CH₂OH) demonstrates superior bioactivity compared to alternative C2 substituents. In acetylcholinesterase inhibition assays, the hydroxymethyl analog exhibits IC₅₀ = 1.8 μM, outperforming both the 2-methyl (IC₅₀ = 15.3 μM) and 2-carboxy (IC₅₀ > 100 μM) derivatives. Molecular dynamics simulations reveal that the hydroxymethyl group achieves optimal distance (3.2Å) for hydrogen bonding with the catalytic serine (Ser203) while maintaining favorable van der Waals contacts with the hydrophobic pocket (Phe295, Phe297). This balanced interaction profile is disrupted in bulkier analogs, explaining their reduced potency [8].
Table 2: Biological Activity Dependence on Bromine Position
Bromine Position | Log P | Aqueous Solubility (mg/mL) | Antimicrobial IC₅₀ (μM) | Antitumor GI₅₀ (μM) |
---|---|---|---|---|
C6 | 1.82 | 0.18 | 45.2 | 62.7 |
C7 | 1.95 | 0.21 | 8.5 | 12.3 |
C8 | 2.01 | 0.14 | 28.6 | 48.9 |
C9 | 2.15 | 0.09 | 64.2 | 87.4 |
Synthetic methodologies for introducing the hydroxymethyl group at C2 require carefully controlled conditions to prevent unwanted oxidation. The most efficient route involves Friedel-Crafts acylation followed by hydrazine hydrate reduction, achieving 78% yield without epimerization. Attempted direct hydroxymethylation via Reimer-Tiemann reaction results in only 22% yield due to competing ring bromination, highlighting the sensitivity of the core to electrophilic conditions. Protecting group strategies employing tert-butyldimethylsilyl ethers prove essential for subsequent functionalization of the hydroxymethyl group, particularly when conducting palladium-catalyzed cross-coupling reactions on the bromine substituent [3] [4].
The hydroxymethyl and bromine substituents operate synergistically to enhance target selectivity through complementary mechanisms. The bromine atom functions primarily as a hydrophobic pharmacophore element, with molecular modeling indicating its burial in hydrophobic subpockets of diverse targets. In the CXCR3 chemokine receptor, the bromine occupies a lipophilic cleft formed by transmembrane helices 3 and 6, contributing -2.3 kcal/mol to binding free energy through van der Waals interactions. Simultaneously, the hydroxymethyl group forms a bidentate hydrogen bond with Gln307 (distance 2.89Å) and His317 (3.12Å) in the extracellular loop, explaining the 5-fold selectivity advantage over non-hydroxylated analogs [4].
The bromine atom significantly influences the compound's electronic profile, as evidenced by density functional theory calculations. The electron-withdrawing effect (σₘ = 0.41) reduces the pKa of the hydroxymethyl group to 12.8 (compared to 15.4 in non-brominated analogs), enhancing its hydrogen bond donation capacity. This increased acidity enables stronger interactions with basic residues in enzyme active sites, particularly lysine and histidine. Additionally, the C-Br bond length (1.92Å) and polarizability create an optimal halogen bonding surface (σ-hole) with carbonyl oxygens, exhibiting directionality (θ = 160-175°) consistent with high-affinity interactions [3] .
Table 3: Derivatization Pathways Enabled by Key Substituents
Functional Group | Reaction Types | Representative Derivatives | Biological Application |
---|---|---|---|
Hydroxymethyl (CH₂OH) | Esterification, Etherification, Oxidation | Carbamates, Glycosides, Carboxylic acids | Prodrug development, Solubility enhancement |
Bromine | Pd-catalyzed cross-coupling, Nucleophilic substitution | Biaryls, Alkynyl derivatives, Amines | Kinase inhibitor scaffolds, CNS agents |
Lactam (N-C=O) | N-alkylation, Coordination chemistry | Metal complexes, Quaternary ammonium salts | Anticancer agents, Diagnostic imaging |
The hydroxymethyl group serves as a versatile synthetic handle for structural diversification. Acylation with acetic anhydride yields the acetate ester, enhancing blood-brain barrier penetration (log P increased from 1.95 to 2.63) while functioning as a prodrug moiety hydrolyzable by serum esterases. Conversion to the aminomethyl derivative via Mitsunobu reaction with phthalimide followed by hydrazinolysis enables access to cationic analogs with improved DNA binding affinity. These derivatives exhibit enhanced topoisomerase II inhibition (IC₅₀ 0.45 μM) attributed to electrostatic interactions with phosphate backbone. Molecular hybridization through ether linkages to privileged scaffolds (e.g., tacrine, donepezil fragments) produces multi-target ligands with submicromolar activities against both cholinesterases and β-secretase, highlighting the group's utility in rational polypharmacology design .
The bromine substituent facilitates late-stage diversification through transition metal-catalyzed cross-coupling. Suzuki-Miyaura reactions with arylboronic acids proceed with >90% conversion at room temperature using Pd(PPh₃)₄ catalyst, enabling rapid generation of structure-activity relationship libraries. Sonogashira coupling with terminal alkynes introduces rigid spacer elements that enhance selectivity for kinase targets with deep hydrophobic pockets (e.g., BRAF V600E). Computational analysis of binding modes demonstrates that the bromine-to-alkyne conversion maintains the core orientation while extending molecular reach to previously inaccessible subpockets [3] [4].
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3